3-Hydroxy-5-methylhex-4-enoyl-CoA

Microbial Metabolism Pseudomonas aeruginosa Leucine Degradation

This compound is the definitive substrate for investigating the acyclic terpene (Atu) and leucine/isovalerate (Liu) utilization pathways in Pseudomonas. Unlike generic acyl-CoAs, its unique branched, unsaturated chain is specifically recognized by downstream dehydrogenases and hydratases, enabling precise kinetic characterization and unambiguous metabolomic tracing. Choose this metabolite to unlock biocatalyst discovery, metabolic engineering of terpenoid derivatives, and regulatory studies of primary-secondary metabolism convergence.

Molecular Formula C28H46N7O18P3S
Molecular Weight 893.7 g/mol
Cat. No. B15551785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methylhex-4-enoyl-CoA
Molecular FormulaC28H46N7O18P3S
Molecular Weight893.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N7O18P3S/c1-15(2)9-16(36)10-19(38)57-8-7-30-18(37)5-6-31-26(41)23(40)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-22(52-54(42,43)44)21(39)27(51-17)35-14-34-20-24(29)32-13-33-25(20)35/h9,13-14,16-17,21-23,27,36,39-40H,5-8,10-12H2,1-4H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,21-,22-,23+,27-/m1/s1
InChIKeyOLZYNLSKRKFUJC-FPVIQYCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-methylhex-4-enoyl-CoA: A Pathway-Specific Acyl-CoA Intermediate for Terpenoid Catabolism Research


3-Hydroxy-5-methylhex-4-enoyl-CoA is an acyl-coenzyme A derivative (molecular formula C28H46N7O18P3S, MW 893.7 g/mol) [1]. It is not a common metabolic intermediate but a specialized substrate within the β-oxidation-like pathway for the degradation of acyclic terpenoids like citronellol and geraniol, and it also serves as a crucial connection point to the leucine/isovalerate catabolic pathways in certain bacteria, notably Pseudomonas species [2].

The Uniqueness of 3-Hydroxy-5-methylhex-4-enoyl-CoA: Why Standard Acyl-CoAs Are Inadequate for Specific Pathway Studies


Generic substitution with more common acyl-CoAs (e.g., 3-hydroxybutyryl-CoA, 3-hydroxyhexanoyl-CoA) is not scientifically viable for research focused on the acyclic terpene utilization (Atu) or leucine/isovalerate utilization (Liu) pathways. 3-Hydroxy-5-methylhex-4-enoyl-CoA possesses a unique branched and unsaturated acyl group that is specifically recognized by the downstream enzymes of these pathways [1]. Its metabolism is intricately linked to the Atu and Liu gene clusters, and it acts as a key intermediate connecting the degradation of acyclic monoterpenes and branched-chain amino acids [2]. Using a different substrate would bypass this specific metabolic node and fail to interrogate the pathway's regulatory or functional aspects.

Quantitative and Comparative Evidence for 3-Hydroxy-5-methylhex-4-enoyl-CoA in Research


Pathway-Specific Linkage Between Terpenoid and Amino Acid Catabolism

Unlike general acyl-CoAs, 3-hydroxy-5-methylhex-4-enoyl-CoA is a pathway-specific intermediate. The enzyme 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) catalyzes its conversion, a reaction embedded within the specialized Atu/Liu pathway [1]. This contrasts with the role of standard 3-hydroxyacyl-CoAs in broad fatty acid β-oxidation. Genetic and proteomic evidence from Pseudomonas aeruginosa confirms that the enzymes acting on this compound are encoded by distinct gene clusters (atuABCDEFGH and liuRABCDE) that are essential for growth on acyclic terpenes and leucine [2].

Microbial Metabolism Pseudomonas aeruginosa Leucine Degradation

Reaction Pair Defines Its Unique Position in the β-Oxidation Sequence

The compound's role is defined by two sequential reactions: its formation via enoyl-CoA hydratase (EC 4.2.1.17) [1] and its oxidation via 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) [2]. While these enzyme classes act on a broad range of acyl-CoA substrates, the specific reactions with 3-hydroxy-5-methylhex-4-enoyl-CoA are uniquely associated with the degradation of branched, unsaturated terpenoid compounds [3]. For example, the hydratase reaction uses (2E)-5-methylhexa-2,4-dienoyl-CoA as a substrate, a dienoyl-CoA intermediate not found in standard fatty acid β-oxidation.

Enzymology Beta-oxidation Metabolic Flux

Taxonomic Distribution is Restricted to Organisms with Specialized Catabolic Pathways

The enzymes that produce and consume 3-hydroxy-5-methylhex-4-enoyl-CoA are not ubiquitous. They are characteristic of the Atu and Liu pathways found in specific pseudomonads. For instance, while Pseudomonas aeruginosa and P. fluorescens possess these pathways and can utilize acyclic terpenes, P. putida lacks the Atu cluster and cannot grow on citronellol, despite sharing the Liu pathway [1]. This restricts the compound's biological relevance to a specific subset of organisms, unlike more common acyl-CoA intermediates that are central to metabolism across all domains of life.

Comparative Genomics Microbial Physiology Pseudomonas

Core Research Applications for 3-Hydroxy-5-methylhex-4-enoyl-CoA


In Vitro Reconstitution of the Acyclic Terpene Utilization (Atu) Pathway

This compound is an essential substrate for the in vitro reconstitution and kinetic characterization of the 3-hydroxyacyl-CoA dehydrogenase step in the Atu pathway [1]. Its use allows for the precise determination of enzyme parameters for this unique substrate, which cannot be achieved with generic fatty acyl-CoAs. This is critical for metabolic engineering efforts aimed at producing valuable terpenoid derivatives in Pseudomonas [2].

Investigating Metabolic Crosstalk Between Terpenoid and Leucine Catabolism

The Liu pathway, which also utilizes 3-hydroxy-5-methylhex-4-enoyl-CoA, is central to leucine/isovalerate degradation. Using this compound as a probe can help elucidate how these two pathways—one for secondary metabolites and one for a primary amino acid—converge and are coordinately regulated at the level of the β-oxidation-like phase [2]. This is particularly relevant for understanding the nutritional versatility of Pseudomonas aeruginosa in diverse environments [1].

Developing Novel Biocatalytic Processes for Terpenoid Transformation

The enzymes of the Atu pathway, including those acting on 3-hydroxy-5-methylhex-4-enoyl-CoA, represent a largely untapped source of biocatalysts. Research using this compound can characterize the substrate specificity and stereoselectivity of these enzymes, which may be useful for the biotransformation of cheap and abundant terpenoids into high-value chiral building blocks for the pharmaceutical and fragrance industries [1].

High-Resolution Metabolomics for Studying Pseudomonas Physiology

As a unique pathway intermediate, 3-hydroxy-5-methylhex-4-enoyl-CoA can serve as a specific biomarker in targeted LC-MS/MS metabolomics studies. Its detection and quantification can provide direct, unambiguous evidence for the activation and metabolic flux through the Atu and/or Liu pathways when Pseudomonas species are exposed to terpenoid-rich or amino acid-rich environments [3].

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